molecular formula C25H19N5O3S B4009317 2-[6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione

2-[6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione

Cat. No.: B4009317
M. Wt: 469.5 g/mol
InChI Key: BBTVJUJMKZMNDE-UHFFFAOYSA-N
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Description

2-[6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzothiazole core.

    Piperazine Derivatization: The piperazine ring is introduced by reacting the benzothiazole intermediate with 4-pyridin-2-ylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Isoindole-1,3-dione Formation: The final step involves the cyclization of the intermediate with phthalic anhydride under reflux conditions to form the isoindole-1,3-dione moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Alkylated or acylated piperazine and pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of tuberculosis and cancer.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately cell death. Additionally, it can bind to specific receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.

    4-(2-(7-methoxy-2-oxo-1,5-naphthyridin-1-yl)ethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide: Exhibits significant antimicrobial properties.

Uniqueness

2-[6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione stands out due to its unique combination of heterocyclic rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-[6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O3S/c31-22(29-13-11-28(12-14-29)21-7-3-4-10-26-21)16-8-9-19-20(15-16)34-25(27-19)30-23(32)17-5-1-2-6-18(17)24(30)33/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTVJUJMKZMNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)N=C(S4)N5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione

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